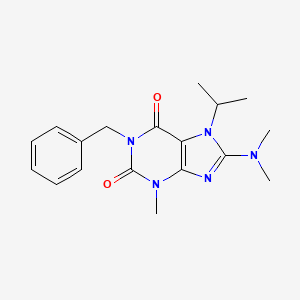
1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as DBH, is a purine derivative that has been extensively studied for its potential use in scientific research. DBH is a synthetic compound that has been developed as a potent and selective inhibitor of the cGAS-STING pathway, which is a key component of the innate immune response.
Applications De Recherche Scientifique
Psychotropic Potential and Receptor Affinity
New derivatives of purine-2,6-dione, including compounds structurally related to 1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, have been synthesized and evaluated for their affinity and selectivity profile across various serotonin (5-HT) receptors, notably 5-HT1A, 5-HT2A, and 5-HT7. The research aimed to find compounds with potential psychotropic activity, indicating the relevance of these derivatives in designing new ligands for psychiatric disorders. Among the series, certain derivatives exhibited significant antidepressant-like and anxiolytic-like activities in vivo, highlighting the therapeutic potential of these compounds in treating depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Antiviral Applications
The synthesis and evaluation of 9-benzyl-6-(dimethylamino)-9H-purines, including compounds with structural similarity to the query compound, have demonstrated their activity against rhinovirus type 1B. Introduction of specific substituents, such as a 2-chloro group, significantly enhanced their antiviral potency. This discovery points towards the potential use of these derivatives as a new class of antiviral agents, specifically targeting rhinoviruses, which are common causative agents of the common cold (Kelley et al., 1988).
Synthetic and Chemical Properties
Research on the synthesis of fused purine-2,6-diones, such as [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, has contributed to the understanding of the chemical properties and synthetic pathways of purine derivatives. These studies offer insights into the versatility of purine compounds in chemical synthesis, providing a foundation for the development of new compounds with potential biological activity (Hesek & Rybár, 1994).
Propriétés
IUPAC Name |
1-benzyl-8-(dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)23-14-15(19-17(23)20(3)4)21(5)18(25)22(16(14)24)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMORCRQMJIWLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)
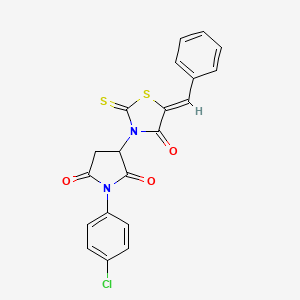

![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)
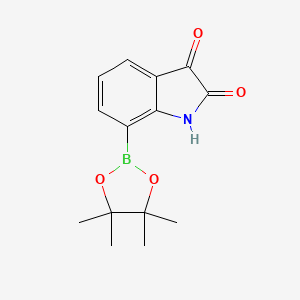
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)
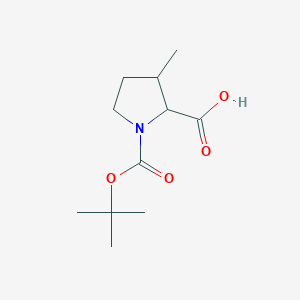
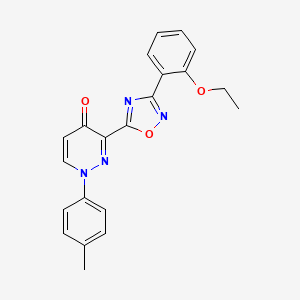
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)
